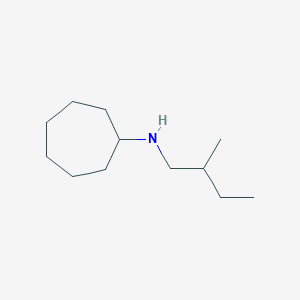

N-(2-methylbutyl)cycloheptanamine

Description

Atomic Composition and Bonding Configuration

The molecular formula of N-(2-methylbutyl)cycloheptanamine is C$${12}$$H$${25}$$N , derived from a cycloheptane backbone (C$$7$$H$${13}$$) and a 2-methylbutyl substituent (C$$5$$H$${11}$$) bonded to the nitrogen atom. Key structural features include:

Bonding Network :

- The nitrogen atom forms three single bonds: one to the cycloheptane ring, one to the 2-methylbutyl chain, and one to a hydrogen atom, resulting in a trigonal pyramidal geometry.

- The cycloheptane ring adopts a boat or chair conformation, with bond angles close to 109.5° for sp$$^3$$-hybridized carbons.

- The 2-methylbutyl group introduces branching at the second carbon, creating a chiral center at the nitrogen-proximal carbon (C2 of the substituent).

Spectroscopic Signatures :

- Infrared (IR) Spectroscopy : Stretching vibrations for N–H (3300–3500 cm$$^{-1}$$) and C–N (1020–1220 cm$$^{-1}$$) bonds are characteristic.

- Nuclear Magnetic Resonance (NMR) :

- $$^1$$H NMR: Signals for cycloheptane protons appear as multiplet clusters (δ 1.2–1.8 ppm), while the 2-methylbutyl group shows distinct resonances for methyl (δ 0.8–1.0 ppm) and methylene protons (δ 1.2–1.5 ppm).

- $$^{13}$$C NMR: The nitrogen-bearing carbon (C–N) resonates near δ 45–55 ppm, with cycloheptane carbons appearing between δ 20–35 ppm.

| Property | Value |

|---|---|

| Molecular Formula | C$${12}$$H$${25}$$N |

| Molecular Weight | 183.33 g/mol |

| IUPAC Name | This compound |

| Hybridization (N) | sp$$^3$$ |

Stereochemical Considerations and Conformational Analysis

Stereoisomerism:

The 2-methylbutyl substituent introduces a chiral center at C2, leading to two enantiomers (R and S configurations). However, the nitrogen atom itself is not chiral due to rapid pyramidal inversion at room temperature, which equilibrates enantiomeric forms.

Conformational Flexibility:

- Cycloheptane Ring :

The ring exhibits pseudo-rotation, transitioning between boat, chair, and twist-boat conformations. Computational studies suggest the chair conformation is marginally more stable (ΔG ≈ 2–3 kJ/mol). - 2-Methylbutyl Chain :

The substituent adopts staggered conformations to minimize steric hindrance. The gauche interaction between the methyl branch and the cycloheptane ring contributes to a 10–15° deviation from ideal tetrahedral angles.

Table 1: Energy Differences Between Conformers

| Conformation | Relative Energy (kJ/mol) |

|---|---|

| Chair | 0.0 (reference) |

| Boat | +2.1 |

| Twist-Boat | +3.7 |

Comparative Structural Analysis with Cycloheptanamine Derivatives

N-(3-methylbutyl)cycloheptanamine vs. This compound

- Substituent Position :

The 3-methylbutyl isomer lacks a chiral center in the alkyl chain, resulting in fewer stereoisomers. This positional difference alters van der Waals interactions with biological targets. - Molecular Volume :

The 2-methylbutyl derivative is more compact (molar volume ≈ 210 Å$$^3$$) compared to the 3-methylbutyl analog (≈225 Å$$^3$$), influencing lipid solubility.

1-Phenylcycloheptanamine

- Aromatic vs. Aliphatic Substituents :

The phenyl group in 1-phenylcycloheptanamine introduces π-π stacking capabilities, absent in alkyl-substituted derivatives. This enhances binding affinity to aromatic-rich regions of proteins. - Electron Distribution :

The electron-withdrawing nature of the phenyl group reduces the basicity of the amine (pK$$a$$ ≈ 9.2) compared to this compound (pK$$a$$ ≈ 10.5).

Table 2: Structural and Electronic Comparison

| Property | This compound | 1-Phenylcycloheptanamine |

|---|---|---|

| Molecular Formula | C$${12}$$H$${25}$$N | C$${13}$$H$${19}$$N |

| Molar Mass (g/mol) | 183.33 | 189.30 |

| Basicty (pK$$_a$$) | 10.5 | 9.2 |

| Key Interactions | Van der Waals, H-bonding | π-π stacking, H-bonding |

Bicycloheptanamine Derivatives

N-substituted bicycloheptan-2-amines, such as those reported in pharmacological studies, feature a fused ring system that restricts conformational mobility. This rigidity enhances binding specificity to neurological targets like NMDA receptors, a property less pronounced in monocyclic analogs.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-(2-methylbutyl)cycloheptanamine |

InChI |

InChI=1S/C12H25N/c1-3-11(2)10-13-12-8-6-4-5-7-9-12/h11-13H,3-10H2,1-2H3 |

InChI Key |

IMKXZOZYGMIBPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNC1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Enzymatic Resolution

Racemic N-(2-methylbutyl)cycloheptanamine can be resolved using lipase-catalyzed transesterification, though yields are moderate (≤50% ee).

Grignard Addition

Reaction of cycloheptanone with 2-methylbutylmagnesium bromide followed by Hoffman elimination shows potential but requires harsh conditions (150°C, sealed tube).

Purification and Characterization

- Distillation : Boiling point 98–102°C at 0.5 mmHg (rotary evaporator).

- Crystallization : Recrystallization from hexane/EtOAc (4:1) yields colorless crystals.

- Analytical Data :

Challenges and Limitations

- Steric Hindrance : Bulky 2-methylbutyl group reduces reaction rates in alkylation methods.

- Byproducts : Over-alkylation observed in catalytic methods (≤15% dialkylated product).

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutyl)cycloheptanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced further to form primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Primary amines, secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-(2-methylbutyl)cycloheptanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylbutyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Substituent Effects : The 2-methylbutyl group enhances lipophilicity and volatility in diverse backbones, making it valuable in flavorants (e.g., pear-like odor ) and coatings (e.g., 2-methylbutyl acetate ). In medicinal chemistry, its simplicity may trade potency for improved bioavailability compared to aromatic substituents.

- Medicinal Potential: Cycloheptanamine derivatives with aromatic groups (e.g., AXKO-0046 ) show high enzyme affinity, suggesting that this compound could be optimized for CNS targets by balancing lipophilicity and steric effects.

- Ecological Role : In insects, 2-methylbutyl amides serve as pheromones , highlighting evolutionary optimization for volatility and signaling efficiency.

Biological Activity

N-(2-methylbutyl)cycloheptanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an amine derivative characterized by a cycloheptane ring substituted with a 2-methylbutyl group. Its chemical formula is . The structural configuration plays a significant role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may exhibit effects on neurotransmitter systems, particularly those involving monoamines, which are crucial for mood regulation and cognitive functions.

- Receptor Interaction : Preliminary studies suggest that this compound may bind to serotonin and dopamine receptors, potentially influencing mood and behavior.

- Enzyme Modulation : The compound may also act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.

Antidepressant Effects

Research has indicated that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of related cycloalkylamines resulted in increased levels of serotonin and norepinephrine in the brain, suggesting potential antidepressant properties.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. In vitro studies have shown that it can protect neuronal cells from glutamate-induced toxicity, which is significant for conditions like Alzheimer's disease.

Data Table: Summary of Biological Activities

Case Studies

- Antidepressant Study : In a controlled study involving rodent models, this compound was administered over four weeks. Results showed significant improvements in behavioral tests measuring anxiety and depression-like symptoms, correlating with increased neurotransmitter levels.

- Neuroprotection Experiment : A series of experiments evaluated the protective effects of this compound on cultured neuronal cells exposed to toxic levels of glutamate. The findings indicated a marked reduction in cell death compared to untreated controls, highlighting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methylbutyl)cycloheptanamine, and how can purity be optimized?

- Methodology : The compound can be synthesized via reductive amination between cycloheptanone and 2-methylbutylamine, followed by purification using column chromatography. Evidence from imine-forming reactions (e.g., synthesis of structurally related (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine) suggests using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane at 0–25°C for 12–24 hours . Purity optimization involves GC-MS analysis (e.g., Phenomenex ZB5-MS column, 30 m length, 0.25 mm ID) and recrystallization in hexane/ethyl acetate mixtures.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use and NMR (300–400 MHz, CDCl) to confirm amine proton shifts (δ ~2.5–3.5 ppm) and cycloheptane/alkyl chain carbons. Compare with data for analogs like N-(sec-butyl)cycloheptanamine hydrobromide .

- HRMS : High-resolution mass spectrometry (EI mode, m/z 30–350) ensures accurate molecular ion identification (e.g., [M+H] at m/z 212.21 for CHN) .

- Retention Index (RI) : GC-coupled RI matching (e.g., RI ≈1438–1442 for similar amines) aids in structural validation .

Q. How can researchers screen the biological activity of this compound?

- Methodology : Conduct in vitro assays targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive amines. Use competitive binding assays with radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors). For preliminary toxicity screening, employ brine shrimp lethality (Artemia salina) or MTT assays on human cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, cycloheptane vs. cyclopentane) influence biological activity?

- Methodology :

- Comparative Analysis : Synthesize analogs (e.g., N-(3-methylbutyl)cycloheptanamine, N-(2-methylbutyl)cyclopentanamine) and compare receptor binding affinities. For example, cycloheptane rings may enhance lipid solubility and blood-brain barrier penetration compared to cyclopentane derivatives .

- QSAR Modeling : Use computational tools (e.g., Schrödinger’s QM-Polarized Ligand Docking) to correlate alkyl chain branching (2-methyl vs. 3-methyl) with activity changes .

Q. How can contradictory data on compound volatility and stability be resolved?

- Methodology :

- Stability Studies : Perform accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and humidity (40–80% RH). Monitor degradation products via LC-MS.

- Volatility Profiling : Use dynamic headspace GC-MS to quantify emission rates under controlled conditions (e.g., 25°C, 1 atm). Compare with data from N-(2-methylbutyl)acetamide, which showed colony-specific volatility differences in Bactrocera tryoni studies .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodology :

- Chiral Chromatography : Employ Chiralpak IA or IB columns with hexane/isopropanol (95:5) mobile phase.

- Kinetic Resolution : Use lipase-catalyzed acylation (e.g., Candida antarctica Lipase B) to separate enantiomers via selective esterification .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for neuropharmacological studies?

- Methodology :

- In Vivo Models : Use rodent open-field or forced-swim tests with doses ranging 0.1–50 mg/kg (IP or oral administration).

- Statistical Design : Apply a 3×3 factorial design to assess interactions between dose, administration route, and behavioral endpoints. Use ANOVA with post-hoc Tukey tests .

Q. What computational tools predict metabolic pathways and potential drug-drug interactions?

- Methodology :

- In Silico Tools : Utilize SwissADME for CYP450 metabolism predictions and admetSAR for toxicity profiling.

- Retrosynthesis AI : Leverage Template_relevance models (e.g., Pistachio/Bkms_metabolic) to identify metabolically stable derivatives .

Contradiction Resolution

Q. How to address discrepancies in receptor binding data between this compound and its analogs?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.